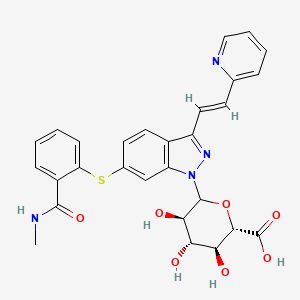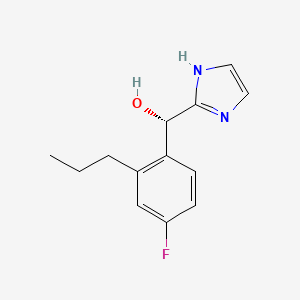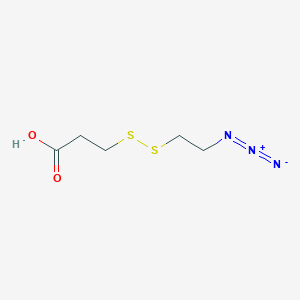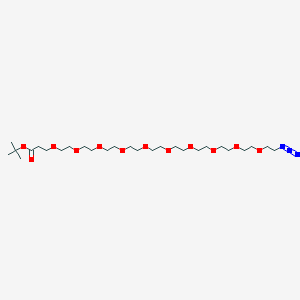
BDP FL DBCO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BDP FL is a photostable borondipyrromethene for FAM (fluorescein) channel. The dye is compatible with filter sets for fluorescein. This is DBCO (azadibenzocyclooctyne) derivative for copper free Click chemistry reaction with azides.
Scientific Research Applications
Photostable Photosensitizers
BDP, particularly BODIPY derivatives, have shown promising applications as photostable photosensitizers. A study highlighted the use of a BODIPY-based scaffold (2I-BDP) as a novel photosensitizer with high extinction coefficient, photostability, and insensitivity to the solvent environment. It showed stronger near-infrared singlet oxygen luminescence emission and higher photostability than Rose Bengal, making it useful for oxidative stress studies and photodynamic therapy (PDT) (Yogo et al., 2005).
Pulmonary Drug Delivery
Research on BDP (beclomethasone-17,21-dipropionate) explored its micronization using the rapid expansion of supercritical solution (RESS) technique to produce micron and submicron particles. These particles are designed for pulmonary delivery, potentially improving the administration of inhaled corticosteroids for conditions like asthma. The RESS process conditions were found to influence particle size and morphology significantly, showing promise in generating particles suitable for pulmonary delivery (Charpentier et al., 2008).
Biomedical Applications of Biodegradable Polymers
BDPs (biodegradable polymers) are extensively used in biomedical applications. Their unique characteristics, such as variable copolymer block composition and film-forming properties, make them favorable for various biomedical applications. These include sutures, wound dressings, tissue engineering scaffolds, implants, and drug delivery systems, particularly in ophthalmic applications. BDPs-based systems, such as implants and injectable particles, are highlighted for their potential in ocular posterior segment targeting and eliminating the need for system removal post-application (Osi et al., 2022).
Engineering Drug Particles for Dry Powder Inhalation
A study focused on preparing ultrafine BDP particles for dry powder inhalation, crucial in treating asthma. The research integrated microfluidic antisolvent precipitation, high-pressure homogenization (HPH), and spray drying to produce needle-like BDP particles that could be broken down into smaller particles. These particles exhibited excellent aerosol performance, highlighting their potential for pulmonary drug delivery systems (Xu et al., 2012).
properties
Molecular Formula |
C35H35BF2N4O2 |
|---|---|
Molecular Weight |
592.497 |
IUPAC Name |
N/A |
InChI |
InChI=1S/C35H35BF2N4O2/c1-25-22-26(2)41-33(25)23-31-18-17-30(42(31)36(41,37)38)19-20-34(43)39-21-9-3-4-14-35(44)40-24-29-12-6-5-10-27(29)15-16-28-11-7-8-13-32(28)40/h5-8,10-13,17-18,22-23H,3-4,9,14,19-21,24H2,1-2H3,(H,39,43) |
InChI Key |
WWPMTHJNVKSPDC-UHFFFAOYSA-N |
SMILES |
CC1=CC(C)=[N+]2C1=CC3=CC=C(CCC(NCCCCCC(N4C5=CC=CC=C5C#CC(C=CC=C6)=C6C4)=O)=O)N3[B-]2(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



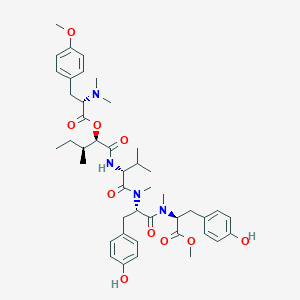
![5-[(6-Chloropyridin-2-yl)methyl]-1-[(4-methoxyphenyl)methyl]-4-methyl-2-pyridin-2-ylpyrazolo[4,3-c]pyridine-3,6-dione](/img/structure/B1192212.png)
